molecular formula C9H12O B14242908 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- CAS No. 210050-52-5

7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-

Cat. No.: B14242908
CAS No.: 210050-52-5
M. Wt: 136.19 g/mol
InChI Key: BVICYJKJWMXMLY-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-: is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring with a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This intermediate can then undergo further reactions to introduce the propynyl group and form the desired bicyclic structure.

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

Chemistry: In organic synthesis, 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- serves as a valuable intermediate for the construction of complex molecular architectures. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries .

Biology and Medicine: Its bicyclic structure can be used to develop molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry: In the industrial sector, 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- can be used as a building block for the synthesis of polymers and other advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- is unique due to its specific ring fusion and propynyl substituent, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

210050-52-5

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1R,6R)-1-prop-1-ynyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H12O/c1-2-6-9-7-4-3-5-8(9)10-9/h8H,3-5,7H2,1H3/t8-,9+/m1/s1

InChI Key

BVICYJKJWMXMLY-BDAKNGLRSA-N

Isomeric SMILES

CC#C[C@]12CCCC[C@H]1O2

Canonical SMILES

CC#CC12CCCCC1O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.